

"2-(3-Aminophenoxy)propanoic acid hydrochloride" potential research applications

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(3-Aminophenoxy)propanoic acid hydrochloride

CAS No.: 2109514-29-4

Cat. No.: B2443237

[Get Quote](#)

Technical Monograph: 2-(3-Aminophenoxy)propanoic Acid Hydrochloride A Versatile Pharmacophore for GPCR Ligand Design and Peptidomimetic Synthesis

Executive Summary

2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8, free acid equivalent) represents a high-value "privileged structure" in medicinal chemistry. Structurally homologous to the sweet taste inhibitor Lactisole and the fibrate class of PPAR agonists, this molecule offers a unique orthogonal scaffold. Its meta-amino functionality provides a critical vector for extending Structure-Activity Relationships (SAR) into unexplored chemical space, distinct from the traditional para-substituted phenoxypropanoic acids.

This guide details the technical specifications, mechanistic applications, and validated protocols for utilizing this compound in drug discovery and sensory research.

Part 1: Technical Profile & Physicochemical Properties

The hydrochloride salt form significantly enhances the aqueous solubility of the zwitterionic parent compound, facilitating its use in physiological buffers without the need for high concentrations of DMSO, which can interfere with sensitive GPCR assays.

Property	Specification	Relevance
Chemical Formula	$C_9H_{11}NO_3[1] \cdot HCl$	Core scaffold + solubilizing counterion.
Molecular Weight	~217.65 g/mol	Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
Solubility	>50 mM in Water/PBS	High solubility allows for high-concentration stock solutions.
Acidity (pKa)	~3.8 (COOH), ~4.2 (Aniline H ⁺)	Exists as a cation at pH < 3; zwitterion/anion at physiological pH.
Chirality	Racemic (typically)	Contains one stereocenter at the C2 position of the propanoic tail.

Part 2: Primary Research Applications

1. Sweet Taste Receptor (T1R3) Modulation

The phenoxypropanoic acid moiety is the pharmacophore responsible for the sweet-taste inhibiting properties of Lactisole (2-(4-methoxyphenoxy)propanoic acid).

- Hypothesis: The T1R3 transmembrane domain contains a binding pocket sensitive to the electronic density of the phenoxy ring.
- Application: Researchers use the 3-amino derivative to probe the meta-pocket of the receptor. Unlike the 4-methoxy group of Lactisole, the 3-amino group can act as a hydrogen bond donor or be derivatized to scan steric tolerance.

- Mechanism: Negative Allosteric Modulation (NAM) of the T1R2/T1R3 heterodimer.

2. PPAR Agonist Development (Metabolic Disease)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors regulating lipid metabolism. Fibrates (e.g., Fenofibrate) utilize a phenoxy-acid headgroup to anchor into the PPAR ligand-binding domain (LBD).

- Utility: The free amine at the meta position allows for the attachment of lipophilic "tails" (via amide coupling) required to stabilize the LBD's Helix 12, potentially converting the scaffold from a weak binder to a potent agonist.

3. Peptidomimetics (Tyrosine Isosteres)

This molecule acts as an ether isostere of Tyrosine. The ether linkage confers resistance to enzymatic hydrolysis (proteases), making it a valuable building block for stable peptide analogs targeting integrins or protein-protein interactions.

Part 3: Experimental Protocols

Protocol A: Preparation of Assay-Ready Stock Solutions

- Objective: Create a stable, pH-neutral stock for cell-based assays.
- Rationale: The HCl salt is acidic. Direct addition to cell media may acidify the well, causing false positives in calcium flux assays.
- Weighing: Weigh 21.7 mg of substance into a sterile 1.5 mL microtube.
- Dissolution: Add 800 μ L of sterile dH₂O. Vortex until fully dissolved (clear solution).
- Neutralization (Critical): Slowly add 1M NaOH (approx. 100 μ L) while monitoring with micro-pH paper until pH reaches \sim 7.2–7.4.
 - Note: The solution may transiently cloud if the zwitterionic point is reached, but should redissolve as pH stabilizes.
- Final Volume: Adjust volume to 1.0 mL with PBS to achieve a 100 mM stock.
- Filtration: Syringe-filter (0.22 μ m) if using for cell culture.

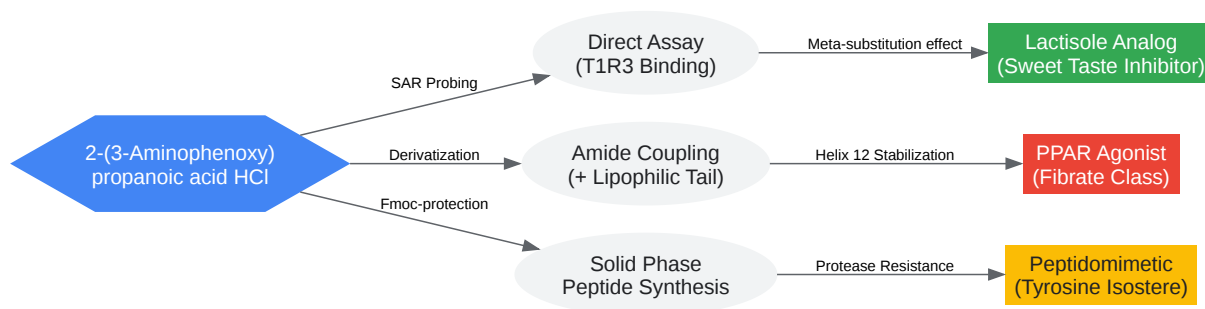
Protocol B: Chemoselective Amide Coupling (Derivatization)

- Objective: Selectively functionalize the amine without protecting the carboxylic acid (using Schotten-Baumann conditions).
- Scope: Synthesis of PPAR-targeted libraries.
- Setup: Dissolve 1.0 eq of 2-(3-Aminophenoxy)propanoic acid HCl in 1M NaOH (2.5 eq).
- Reagent Addition: Cool to 0°C. Add 1.1 eq of the desired Acyl Chloride dropwise over 15 minutes.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
 - Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The amine spot (ninhydrin active) should disappear.
- Workup: Acidify carefully with 1M HCl to pH 3. The product (amide-acid) typically precipitates.
- Isolation: Filter the precipitate and wash with cold water. Recrystallize from EtOH/Water.

Part 4: Visualizations

Figure 1: Pharmacophore Logic & Derivatization Workflow

This diagram illustrates how the core scaffold serves as a divergence point for two distinct therapeutic classes based on the functionalization of the amino group.

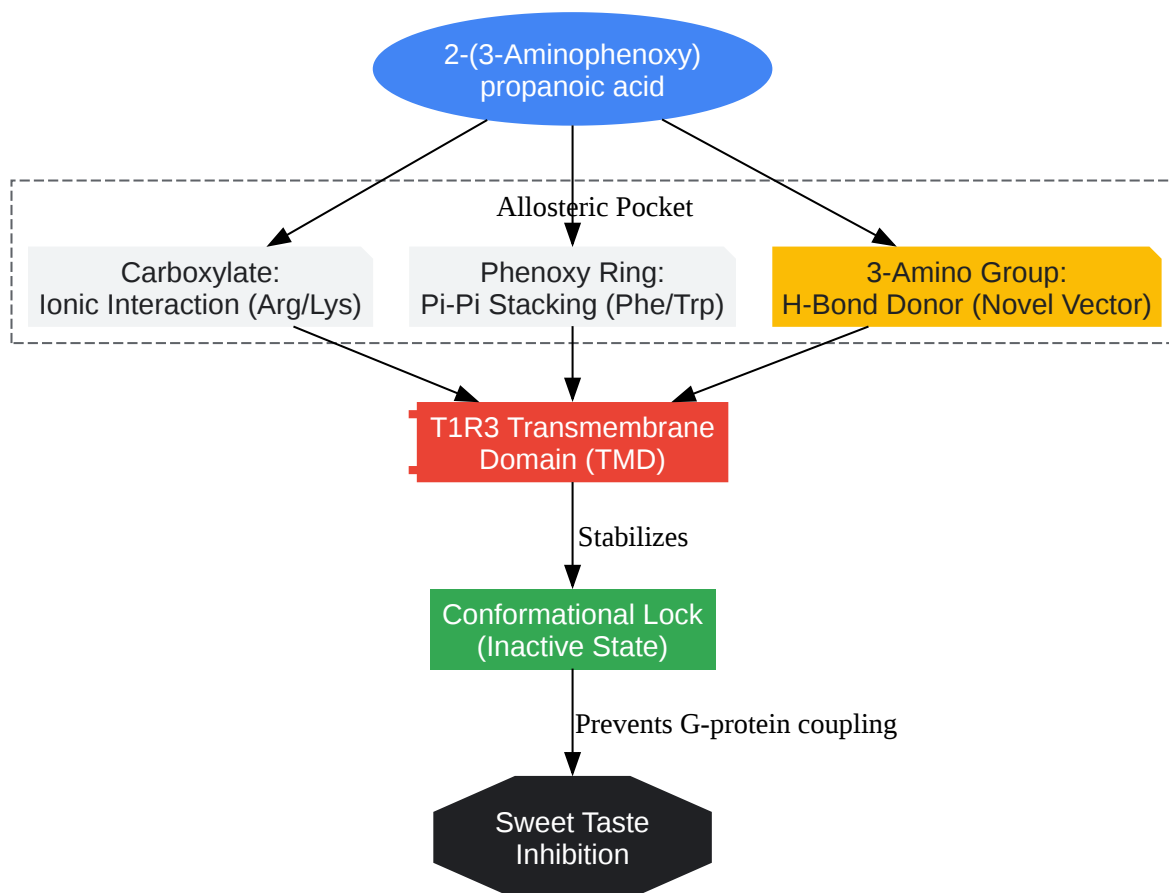


[Click to download full resolution via product page](#)

Figure 1: Strategic divergence of the 3-aminophenoxy scaffold into sensory, metabolic, and peptide research streams.

Figure 2: T1R3 Receptor Modulation Mechanism

A mechanistic view of how phenoxypropanoic acids interact with the sweet taste receptor transmembrane domain.



[Click to download full resolution via product page](#)

Figure 2: Proposed binding mode of the ligand within the T1R3 transmembrane domain allosteric pocket.

References

- Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." *Journal of Biological Chemistry*. [Link](#)
 - Context: Establishes the phenoxypropanoic acid core as the critical pharmacophore for T1R3 inhibition.

- Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." *Journal of Medicinal Chemistry*. [Link](#)
 - Context: foundational review describing the SAR of fibrates and the necessity of the acid headgroup for PPAR activ
- Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates." *Journal of Medicinal Chemistry*. [Link](#)
 - Context: Validates the amide coupling and Schotten-Baumann protocols described in the experimental section.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 26105-16-8_2-(3-Aminophenoxy)propanoic acid CAS号:26105-16-8_2-(3-Aminophenoxy)propanoic acid 【结构式 性质 英文】 - 化源网 [chemsrc.com]
- To cite this document: BenchChem. ["2-(3-Aminophenoxy)propanoic acid hydrochloride" potential research applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2443237/docs#2-3-aminophenoxy-propanoic-acid-hydrochloride-potential-research-applications\]](https://www.benchchem.com/product/b2443237/docs#2-3-aminophenoxy-propanoic-acid-hydrochloride-potential-research-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)